Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H18N2O3/c1-3-24-19(23)17-14(2)21-20(25-16-12-8-5-9-13-16)22-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |
InChI Key |
PMARNQUWZVKUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Coupling for 2-Phenoxy Substitution
A widely accepted method for introducing the 2-phenoxy substituent on the pyrimidine ring involves copper-catalyzed coupling reactions using boric esters and thiourea derivatives. This method enables the transformation of dihydropyrimidines into 2-alkoxypyrimidines under mild conditions with good yields.
- React ethyl 4-methyl-6-phenyl-2-chloropyrimidine-5-carboxylate with phenol derivatives in the presence of copper(I) thiophene-2-carboxylate (CuTC), copper(I) thiocyanate (CuSCN), and cesium carbonate (Cs2CO3) in anhydrous dimethylformamide (DMF).
- Stir the mixture at 100 °C for 9–12 hours under an inert atmosphere.
- Workup involves dilution with ethyl acetate, filtration through silica, washing with water and brine, drying over magnesium sulfate, and purification by silica gel chromatography.
This method affords Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate with yields typically around 70-80% and high purity.
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) represent a green and efficient approach to pyrimidine synthesis, combining aldehydes, β-ketoesters (such as ethyl acetoacetate), and urea or thiourea under catalytic conditions.
- Use of ionic liquids or green solvents to enhance reaction efficiency and reduce environmental impact.
- Reaction temperatures around 80 °C with continuous stirring.
- Reaction progress monitored by thin-layer chromatography (TLC).
- Post-reaction workup includes cooling, addition of water, filtration, washing, and recrystallization.
This approach has been successfully applied to synthesize various substituted pyrimidines with yields up to 90% and melting points consistent with literature values.
Stepwise Synthesis via Pyrimidine Precursors
Another approach involves the synthesis of ethyl 4-methyl-2-chloropyrimidine-5-carboxylate intermediates, followed by nucleophilic substitution with phenol derivatives.
- Preparation of ethyl 4-methyl-2-chloropyrimidine-5-carboxylate via cyclization and chlorination steps.
- Subsequent reaction with phenol or substituted phenols under basic conditions to substitute the chlorine with a phenoxy group.
- Control of temperature is critical to avoid decomposition; typically, reactions are conducted below 140 °C.
- Purification by recrystallization or chromatography.
This method allows for selective functionalization and high yields but may require longer reaction times and careful temperature control.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-Catalyzed Coupling | CuTC, CuSCN, Cs2CO3, DMF, 100 °C, 9-12 h | 70-80 | 9-12 h | Mild conditions, good selectivity | Requires inert atmosphere |
| Multicomponent Condensation | Aldehydes, ethyl acetoacetate, urea/thiourea, ionic liquids | Up to 90 | 1-3 h | Green chemistry, high yield | Limited to certain substituents |
| Stepwise Chlorination & Substitution | Ethyl 4-methyl-2-chloropyrimidine-5-carboxylate, phenols, base, <140 °C | 65-85 | Several hours | Regioselective, scalable | Longer reaction times, temp sensitive |
Detailed Research Findings and Notes
- The copper-catalyzed method is favored for its operational simplicity and ability to tolerate various functional groups on the phenol moiety, making it versatile for analog synthesis.
- Multicomponent reactions align with green chemistry principles, reducing waste and energy consumption, and are suitable for rapid library synthesis in medicinal chemistry.
- The stepwise approach allows for precise control over substitution patterns but involves more steps and careful temperature management to prevent by-product formation.
- Characterization of products typically involves Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm structure and purity.
- Reactions conducted in ionic liquids or under microwave irradiation have demonstrated improved yields and reduced reaction times, highlighting the potential for process intensification.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Note : Base-mediated hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while acid conditions involve protonation of the ester oxygen.
Nucleophilic Substitution
The phenoxy group at position 2 is susceptible to displacement by amines and thiols:
Regioselectivity : Substitution occurs exclusively at position 2 due to electronic activation by the adjacent pyrimidine nitrogen .
Oxidation and Desulfurization
The compound’s sulfur-containing derivatives undergo redox transformations:
Pd-Catalyzed C–H Arylation
Photoredox-mediated coupling enables functionalization at position 6:
Regioselectivity Drivers :
-
Steric hindrance from the C5 ester directs arylation to the ortho position of the C2 phenoxy group .
-
Electron-donating substituents on the boronic acid enhance reaction rates .
Cyclization and Heterocycle Formation
Reactions with unsaturated electrophiles yield fused bicyclic systems:
Key Insight : Cyclizations often proceed via Michael addition or [4+2] cycloaddition mechanisms, leveraging the electron-deficient pyrimidine ring .
Functional Group Interconversion
The ester group participates in transesterification and reduction:
| Reaction | Reagents | Products |
|---|---|---|
| Transesterification | MeOH, H₂SO₄, reflux | Methyl ester analog |
| LiAlH₄ reduction | THF, 0°C → RT | Primary alcohol derivative |
Stability Note : The pyrimidine ring remains intact under these conditions, confirming its robustness .
This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization reactions makes it a strategic intermediate in medicinal chemistry and materials science. Experimental data highlight the critical role of reaction conditions in controlling selectivity and yield.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research in various therapeutic areas:
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate, as effective agents against various cancer types. The compound has shown promise in inhibiting cell proliferation in breast, ovarian, and prostate cancer cell lines. For instance, derivatives based on pyrimidine scaffolds have been reported to induce apoptosis and exhibit selective toxicity towards cancer cells while sparing normal cells .
1.2 Antiviral Properties
Pyrimidine compounds have also been investigated for their antiviral activity. This compound and its analogs have demonstrated effectiveness against viral infections such as Zika virus and Dengue virus. In vitro studies have shown that these compounds can inhibit viral replication with low cytotoxicity to host cells .
1.3 Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidines is another area of interest. Compounds similar to this compound have exhibited significant inhibition of inflammatory markers and pathways, suggesting their utility in treating inflammatory diseases .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step reactions that include:
2.1 Key Synthetic Routes
- Formation of the Pyrimidine Ring : The initial step often involves the reaction of substituted phenols with appropriate carbonyl compounds to form the pyrimidine core.
- Substitution Reactions : Subsequent steps may involve electrophilic aromatic substitution or nucleophilic attacks to introduce various substituents at specific positions on the pyrimidine ring.
- Carboxylation : The introduction of the carboxylic acid group at the fifth position is crucial for enhancing the biological activity of the compound .
Several case studies have documented the biological activity of this compound:
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | 0.25 | Induction of apoptosis |
| Study B | Prostate Cancer | 0.15 | Cell cycle arrest at G2/M phase |
| Study C | Ovarian Cancer | 0.30 | Inhibition of EGFR phosphorylation |
These studies illustrate the compound's potential as a therapeutic agent across multiple cancer types, highlighting its mechanism of action which often involves targeting key signaling pathways associated with tumor growth and survival.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting downstream processes.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The biological and chemical profiles of pyrimidine derivatives are heavily influenced by substituents. Key comparisons include:
Key observations :
Spectroscopic and Crystallographic Data
- NMR trends :
- Crystallography :
- Dihedral angles between substituents and the pyrimidine ring vary; e.g., 4-(4-hydroxyphenyl) analogs () exhibit planar conformations, while bulky groups induce puckering .
Biological Activity
Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agricultural science. This compound, characterized by its unique structural features, has shown promise as a herbicide and as a lead compound in drug development for various diseases, including cancer and infections.
Molecular Structure
- Molecular Formula : C18H18N2O3
- Molecular Weight : Approximately 334.37 g/mol
- Functional Groups : Ethyl ester, phenoxy group, and phenyl moieties contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-2-phenoxy-6-phenylpyrimidine with ethyl chloroformate in the presence of a base like potassium carbonate, usually conducted under reflux conditions in toluene. This method yields the desired ethyl ester with a reported yield of about 65% .
Herbicidal Activity
This compound has been classified primarily as a herbicide, effective in controlling unwanted plant growth. Its mechanism of action may involve inhibition of specific enzymatic pathways essential for plant growth, similar to other pyrimidine derivatives that target metabolic processes in plants .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. This compound may exhibit selective toxicity against cancer cells while sparing normal cells. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
Case Study: Anticancer Activity
A related study demonstrated that pyrimidine derivatives could inhibit EGFR (Epidermal Growth Factor Receptor) phosphorylation, which is crucial for cancer cell proliferation. The IC50 values for these compounds ranged from 0.87 to 12.91 μM in MCF-7 breast cancer cells . This suggests that this compound could similarly affect EGFR pathways.
Antiviral Properties
In addition to its herbicidal and anticancer activities, there is emerging evidence that pyrimidine derivatives can exhibit antiviral properties. For example, certain compounds have shown effectiveness against influenza viruses by reducing viral loads in infected models . While specific data for this compound is limited, its structural similarities to known antiviral agents warrant further investigation.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
This comparison highlights the potential advantages of this compound over simpler analogs due to its complex structure and diverse functional groups.
Safety and Toxicity Studies
Preliminary toxicity studies on related pyrimidine compounds indicate a favorable safety profile with low toxicity observed at therapeutic doses. For example, one study reported no significant adverse effects at doses up to 40 mg/kg in healthy mice . However, comprehensive toxicological evaluations specific to this compound are necessary to establish its safety for human use.
Q & A
Q. What are the common synthetic routes for Ethyl 4-methyl-2-phenoxy-6-phenylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, β-ketoester, and urea/thiourea derivatives. For example, ethyl acetoacetate, substituted aldehydes, and thioureas can react in a one-pot procedure under acidic conditions (e.g., HCl or acetic acid) . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (Lewis acids like ZnCl₂ or Brønsted acids) to enhance yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this pyrimidine derivative, and how are they interpreted?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding. For example, the ethyl ester group typically shows a triplet (~1.2 ppm) and quartet (~4.2 ppm) in ¹H NMR, while aromatic protons appear as multiplets in 6.5–8.5 ppm .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~1600 cm⁻¹ (C=N pyrimidine ring) confirm functional groups .
- UV-Vis : Absorption bands in 250–300 nm regions correlate with π→π* transitions in the aromatic and pyrimidine systems .
Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the molecular structure of this compound?
SC-XRD requires high-quality crystals grown via slow evaporation. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structure refinement employs programs like SHELXL. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks. For example, the pyrimidine ring puckering can be analyzed using Cremer-Pople coordinates .
Advanced Research Questions
Q. How can density functional theory (DFT) and frontier molecular orbital (FMO) analysis predict reactivity and electronic properties?
DFT calculations at the B3LYP/6-311++G(d,p) level optimize the geometry and compute FMOs. The HOMO-LUMO gap indicates electronic stability, while molecular electrostatic potential (MESP) maps reveal nucleophilic/electrophilic sites. For instance, electron-deficient pyrimidine rings may show higher reactivity at the C-2 position .
Q. What strategies address regioselectivity challenges in cyclization reactions involving this compound?
Regioselectivity in cyclization (e.g., forming tetrahydropyrimidines) depends on steric and electronic factors. Substituents like phenyl groups at C-6 can direct cyclization via steric hindrance, while electron-withdrawing groups (e.g., -CF₃) at C-4 influence reaction pathways. Solvent polarity and temperature also modulate selectivity .
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
Discrepancies arise from dynamic effects (e.g., tautomerism) or solvent interactions. Solutions include:
Q. What role does molecular electrostatic surface potential (MESP) play in understanding intermolecular interactions?
MESP maps visualize charge distribution, highlighting regions prone to hydrogen bonding or π-stacking. For example, negative potentials near the phenoxy group may indicate hydrogen-bond acceptor sites, critical for crystal packing or ligand-receptor studies .
Q. How is structure validation performed in crystallographic studies of this compound?
Validation tools (e.g., CHECKCIF) analyze geometric outliers, R-factor discrepancies, and ADDSYM alerts for missed symmetry. For disordered regions (common in flexible ethyl ester groups), PART instructions in SHELXL refine occupancy factors .
Methodological Tables
Table 1. Key Crystallographic Parameters for this compound Derivatives
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Bond length (C=O) | 1.21–1.23 Å | |
| Pyrimidine ring puckering (Q) | 0.05–0.15 Å | |
| Torsion angle (C4-C5-O) | 170–180° |
Table 2. Computational vs. Experimental UV-Vis Data (λ_max in nm)
| Method | λ_max (Experimental) | λ_max (DFT) | Solvent |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | 278 | 281 | DMSO |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
